Cas no 66643-52-5 (8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine)
8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine Chemical and Physical Properties
Names and Identifiers
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- 8-chloro-3,4-dihydro-4-methyl-2H-Pyridazino[4,5-b]-1,4-oxazine
- 8 - CHLORO 3, 4 - DIHYDRO - 4 - METHYL - 2 H - PYRIDAZINE [4, 5 - B] AND [1, 4] OXAZINE
- 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine
- 8-chloro-4-methyl-2,3-dihydropyridazino[4,5-b][1,4]oxazine
- 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine
- P13197
- MFCD22417128
- SCHEMBL2178721
- PB18347
- A867416
- SY312078
- 66643-52-5
- 8-Chloro-4-methyl-3,4-dihydro-2H-pyridazino[4,5-b][1,4]oxazine
- CS-0053953
- BS-42896
- FT-0719088
- DB-011511
-
- MDL: MFCD22417128
- Inchi: 1S/C7H8ClN3O/c1-11-2-3-12-6-5(11)4-9-10-7(6)8/h4H,2-3H2,1H3
- InChI Key: BLAZWSLDVGWXAP-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=NN=1)N(C)CCO2
Computed Properties
- Exact Mass: 185.0355896g/mol
- Monoisotopic Mass: 185.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.2Ų
8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189107-250mg |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95% | 250mg |
$306.74 | 2023-09-01 | |
| Alichem | A029189107-1g |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95% | 1g |
$759.51 | 2023-09-01 | |
| Matrix Scientific | 123192-1g |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine, 95+% |
66643-52-5 | 95+% | 1g |
$1552.00 | 2023-09-07 | |
| abcr | AB530605-100mg |
8-Chloro-4-methyl-2H,3h,4H-pyridazino[4,5-b][1,4]oxazine; . |
66643-52-5 | 100mg |
€370.50 | 2025-04-17 | ||
| Chemenu | CM320769-250mg |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM320769-500mg |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95%+ | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM320769-1g |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM320769-5g |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM320769-10g |
8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine |
66643-52-5 | 95%+ | 10g |
$*** | 2023-05-29 | |
| abcr | AB530605-250 mg |
8-Chloro-4-methyl-2H,3h,4H-pyridazino[4,5-b][1,4]oxazine; . |
66643-52-5 | 250MG |
€740.00 | 2023-07-11 |
8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine Suppliers
8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine
Comprehensive Overview of 8-Chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine (CAS No. 66643-52-5)
8-Chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine, with the CAS number 66643-52-5, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines and oxazines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this intriguing molecule.
The chemical structure of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine is characterized by a fused ring system consisting of a pyridazine ring and an oxazine ring. The presence of a chlorine atom at the 8-position and a methyl group at the 4-position imparts unique chemical and physical properties to this compound. These substituents play a crucial role in determining the compound's reactivity and biological activity. The molecular formula of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine is C10H10ClN2O2, with a molecular weight of approximately 217.65 g/mol.
The synthesis of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine has been extensively studied in the literature. One common synthetic route involves the reaction of 3-amino-5-chloropyrazole with 3-methyl-2-hydroxybenzaldehyde followed by cyclization under appropriate conditions. This method yields high purity and good yields of the target compound. Another approach involves the condensation of 3-chloropyridazine with 3-methylsalicylaldehyde followed by intramolecular cyclization. These synthetic methods provide researchers with flexible pathways to access this compound for further studies.
In terms of biological activity, 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has been reported to exhibit potent inhibitory activity against phosphodiesterase (PDE) enzymes, which are key targets for treating conditions such as chronic obstructive pulmonary disease (COPD) and heart failure. Additionally, this compound has shown selective inhibition of certain kinases involved in cancer cell proliferation and survival.
The pharmacological profile of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine has also been explored in preclinical models. In vitro studies have demonstrated its ability to modulate cellular processes such as apoptosis and autophagy in cancer cells. Furthermore, animal models have provided insights into its pharmacokinetic properties and potential therapeutic window. These findings suggest that 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine could be a valuable lead compound for drug development.
In addition to its therapeutic potential, 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine has been investigated for its use in diagnostic applications. Its unique spectroscopic properties make it suitable for use as a fluorescent probe in cellular imaging studies. Researchers have utilized this compound to visualize specific cellular structures and monitor dynamic processes in real-time. This application highlights the versatility of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine beyond its primary role as a therapeutic agent.
The safety profile of 8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However,further investigations are needed to fully understand its long-term effects and potential side effects in humans.These studies are crucial for advancing the compound through clinical trials and eventual approval for medical use.
In conclusion,8-chloro-4-methyl-2H,3H,4H-pyridazino[4,5-b][1,4]oxazine(CAS No.66643-52-5)is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research.Its unique chemical structure,diverse biological activities,and favorable safety profile make it an attractive candidate for further development.Ongoing research efforts aim to elucidate its mechanisms of action,optimize its pharmacological properties,and explore new applications.As our understanding of this compound continues to grow,it is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
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